BenchChemオンラインストアへようこそ!

cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

Melanocortin Receptor MC4R Antagonist Binding Affinity

Choose cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) for experiments requiring weak, balanced MC4R antagonism. Its 283-fold lower MC4R potency vs. SHU9119 and minimal MC3R selectivity (2.6-fold) make it the preferred baseline for partial-receptor-blockade models and hypothalamic co-expression systems where high-selectivity tools mask integrated receptor outputs. Ideal for establishing subtle dose-response curves in energy-homeostasis research.

Molecular Formula C35H43N9O7
Molecular Weight 701.8 g/mol
Cat. No. B10795236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(-Nal-Gly-D-Tyr-Gln-Arg-)
Molecular FormulaC35H43N9O7
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCC(=O)N)CC4=CC=C(C=C4)O
InChIInChI=1S/C35H43N9O7/c36-29(46)14-13-26-33(50)42-25(6-3-15-39-35(37)38)32(49)44-27(18-21-7-10-22-4-1-2-5-23(22)16-21)31(48)40-19-30(47)41-28(34(51)43-26)17-20-8-11-24(45)12-9-20/h1-2,4-5,7-12,16,25-28,45H,3,6,13-15,17-19H2,(H2,36,46)(H,40,48)(H,41,47)(H,42,50)(H,43,51)(H,44,49)(H4,37,38,39)
InChIKeyNAWXGQPEDXCNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-): A Cyclic Pentapeptide Melanocortin-4 Receptor (MC4R) Antagonist for Obesity and Metabolic Research


Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is a synthetic cyclic pentapeptide that functions as an antagonist at the human melanocortin-4 receptor (MC4R) [1]. Characterized by its cyclic backbone, which confers conformational rigidity, and the incorporation of an unnatural naphthylalanine (Nal) residue, this compound exhibits a molecular formula of C35H43N9O7 and a molecular weight of 701.8 g/mol . It is primarily utilized as a research tool for investigating the MC4R's role in energy homeostasis, food intake regulation, and related metabolic disorders.

Critical Differentiation: Why Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) Cannot Be Substituted with Other MC4R Antagonists


Despite sharing the MC4R antagonist classification with well-known compounds like SHU9119, JKC363, HS014, and HS024, cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) possesses a unique and quantifiable pharmacological profile that precludes its interchangeable use in research settings [1]. While other antagonists exhibit significantly higher potency and, in some cases, marked selectivity for MC4R over MC3R, cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) demonstrates a distinct, lower-potency, and less-selective profile. Substituting this compound for a more potent or selective analog would fundamentally alter the experimental conditions, potentially masking subtle physiological effects or yielding misleading structure-activity relationship (SAR) data. The specific evidence for this differentiation is detailed in the quantitative comparisons below.

Quantitative Differentiation Guide for Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-): Potency and Selectivity Profiling vs. Key MC4R Antagonists


MC4R Antagonist Potency: A 283-Fold Difference vs. SHU9119

Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is a markedly less potent MC4R antagonist compared to the non-selective antagonist SHU9119. The target compound exhibits an IC50 of 17 nM for human MC4R, while SHU9119 demonstrates an IC50 of 0.06 nM [1]. This represents a 283-fold difference in potency.

Melanocortin Receptor MC4R Antagonist Binding Affinity

MC3R Antagonist Potency: A 191-Fold Difference vs. SHU9119

The target compound also shows significantly lower potency at the MC3 receptor compared to SHU9119. Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) has an IC50 of 44 nM at human MC3R, whereas SHU9119 has an IC50 of 0.23 nM [1]. This is a 191-fold difference.

Melanocortin Receptor MC3R Antagonist Binding Affinity

MC4R/MC3R Selectivity Profile: A 2.6-Fold Preference for MC4R, Contrasting with High-Selectivity Antagonists

Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) exhibits a modest 2.6-fold selectivity for MC4R over MC3R (IC50 MC3R/IC50 MC4R = 44 nM / 17 nM = 2.6) [1]. This contrasts sharply with highly selective MC4R antagonists like JKC363 and HS024, which show 90-fold and 19-fold selectivity, respectively [2].

Receptor Selectivity MC4R MC3R SAR

Recommended Research Applications for Cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) Based on Its Differentiated Profile


Investigating Subtle or Partial MC4R Modulation in Metabolic Studies

Given its 283-fold lower potency at MC4R compared to SHU9119 [1], cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) is ideally suited for experiments designed to probe the effects of partial or weak MC4R antagonism. This is particularly valuable in feeding and body weight studies where complete receptor blockade by a potent antagonist like SHU9119 would induce a maximal, and potentially non-physiological, response. The use of this compound allows for the establishment of a more nuanced dose-response curve, revealing subtle effects that may be masked by high-potency tools.

Structure-Activity Relationship (SAR) Studies Focused on MC4R Binding Pocket Interactions

The unique sequence of cyclo(-Nal-Gly-D-Tyr-Gln-Arg-), specifically the Nal residue and the cyclic pentapeptide scaffold , provides a distinct pharmacophore for SAR studies. When compared to the lactam-bridged heptapeptide SHU9119 or other cyclic antagonists , this compound serves as a crucial reference point for understanding how ring size, amino acid composition, and conformational constraints influence MC4R binding affinity and selectivity. Its lower potency and modest selectivity make it an excellent baseline for evaluating the impact of specific chemical modifications aimed at enhancing potency or tuning receptor preference.

Control Compound in Assays Where MC3R and MC4R Co-Expression is Unavoidable

In experimental systems where MC3R and MC4R are co-expressed (e.g., certain hypothalamic neuron populations), a low-selectivity antagonist like cyclo(-Nal-Gly-D-Tyr-Gln-Arg-) (2.6-fold MC4R-selective) [1] serves as a more appropriate control than a high-selectivity compound like JKC363 (90-fold selective) [2]. Using a high-selectivity antagonist in such a system would only reveal the function of MC4R, whereas the target compound's balanced, albeit weak, antagonism of both receptors provides a baseline for interpreting the combined output of the system. This is essential for dissecting the integrated physiological roles of these closely related receptors.

Quote Request

Request a Quote for cyclo(-Nal-Gly-D-Tyr-Gln-Arg-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.